

# Antitumor agent-171 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-171 |           |
| Cat. No.:            | B15541676           | Get Quote |

# In-Depth Technical Guide: Antitumor Agent-171

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Antitumor agent-171**, also identified as Compound 35, is a novel small molecule inhibitor targeting the protein-protein interaction between  $\beta$ -catenin and B-cell lymphoma 9 (BCL9). This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently dysregulated in various human cancers. By disrupting the formation of the  $\beta$ -catenin/BCL9 complex, **Antitumor agent-171** effectively abrogates the transcription of Wnt target genes, leading to the suppression of tumor growth. Furthermore, preclinical studies have indicated that this agent can activate T cells and promote antigen presentation, suggesting a dual mechanism of action that combines direct tumor cell inhibition with immune system activation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **Antitumor agent-171**.

# **Chemical Structure and Physicochemical Properties**

**Antitumor agent-171** is a complex synthetic molecule with the molecular formula C35H45N7O5. Its structure is characterized by a central piperidine urea core with multiple aromatic and heterocyclic substituents.



Table 1: Physicochemical and Identification Properties of Antitumor Agent-171

| Property             | Value                                 | Source |
|----------------------|---------------------------------------|--------|
| Molecular Formula    | C35H45N7O5                            | [1]    |
| Molecular Weight     | 643.78 g/mol                          | [1]    |
| CAS Number           | 3003004-76-7                          | [2]    |
| Synonyms             | Compound 35, HY-163767,<br>CS-1104341 | [3]    |
| InChl Key            | (Not available in search results)     |        |
| SMILES               | (Not available in search results)     | _      |
| Appearance           | Solid powder                          | [1]    |
| Storage (Powder)     | -20°C for 3 years, 4°C for 2 years    |        |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | _      |

Figure 1: 2D Chemical Structure of **Antitumor Agent-171** 



Source: PubChem CID 171904677

# **Mechanism of Action and Biological Activity**

Antitumor agent-171 exerts its anticancer effects by specifically targeting the Wnt/ $\beta$ -catenin signaling pathway. In the canonical Wnt pathway, the stabilization and nuclear translocation of  $\beta$ -catenin lead to its association with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. This complex then recruits coactivators, including BCL9, to initiate the transcription of target genes that drive cell proliferation, survival, and differentiation.

**Antitumor agent-171** competitively binds to  $\beta$ -catenin, thereby inhibiting its interaction with BCL9. This disruption prevents the formation of the active transcriptional complex, leading to the downregulation of Wnt target genes such as AXIN2.

Beyond its direct effect on cancer cells, **Antitumor agent-171** has been shown to modulate the tumor microenvironment by activating T cells and promoting antigen presentation, which may contribute to its overall antitumor efficacy.

Table 2: In Vitro Biological Activity of Antitumor Agent-171



| Assay                                 | Value (IC50 / Kd) | Cell Line / System | Source |
|---------------------------------------|-------------------|--------------------|--------|
| β-catenin/BCL9 Interaction Inhibition | 1.61 μM (IC50)    | Biochemical Assay  |        |
| β-catenin Binding<br>Affinity         | 0.63 μM (Kd)      | Biochemical Assay  | _      |
| Axin2 Gene Expression Inhibition      | 0.84 μM (IC50)    | HCT116 cells       | _      |
| Cell Viability Inhibition             | 4.39 μM (IC50)    | HCT116 cells       | _      |

# **Signaling Pathway**

The following diagram illustrates the canonical Wnt/ $\beta$ -catenin signaling pathway and the point of intervention by **Antitumor agent-171**.





Click to download full resolution via product page

Wnt/β-catenin signaling pathway and inhibition by **Antitumor Agent-171**.

# **Experimental Protocols**

The following are representative protocols for key experiments used to characterize **Antitumor agent-171** and similar molecules.

### AlphaScreen Assay for β-catenin/BCL9 Interaction

This assay is a high-throughput method to screen for inhibitors of the  $\beta$ -catenin/BCL9 protein-protein interaction.



Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of donor and acceptor beads. When in close proximity (due to protein-protein interaction), a singlet oxygen molecule produced by the donor bead upon laser excitation diffuses to the acceptor bead, triggering a chemiluminescent signal. Inhibitors of the protein interaction will disrupt this proximity, leading to a decrease in the signal.

#### Materials:

- Recombinant full-length β-catenin
- Biotinylated BCL9 peptide (e.g., HD2 domain)
- Streptavidin-coated Donor beads
- Anti-β-catenin antibody-conjugated Acceptor beads
- Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100)
- 384-well microplates
- Plate reader capable of AlphaScreen detection

#### Procedure:

- Prepare serial dilutions of Antitumor agent-171 in the assay buffer.
- In a 384-well plate, add the β-catenin protein and the anti-β-catenin Acceptor beads.
   Incubate for 1 hour at room temperature.
- Add the biotinylated BCL9 peptide and the Streptavidin-coated Donor beads.
- Add the diluted Antitumor agent-171 or vehicle control to the wells.
- Incubate the plate in the dark at room temperature for 1-2 hours.
- Read the plate on an AlphaScreen-compatible plate reader.



 Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Co-Immunoprecipitation (Co-IP) for β-catenin and BCL9

This method is used to verify the disruption of the  $\beta$ -catenin/BCL9 interaction in a cellular context.

#### Materials:

- HCT116 or other relevant cancer cell lines
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-β-catenin antibody or Anti-BCL9 antibody for immunoprecipitation
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., Laemmli sample buffer)
- SDS-PAGE and Western blotting reagents and equipment
- Antibodies for Western blotting (anti-β-catenin and anti-BCL9)

#### Procedure:

- Culture HCT116 cells and treat with various concentrations of Antitumor agent-171 or vehicle control for a specified time.
- · Lyse the cells with ice-cold lysis buffer.
- Clarify the cell lysates by centrifugation.
- Incubate a portion of the lysate with the immunoprecipitating antibody (e.g., anti- $\beta$ -catenin) overnight at 4°C with gentle rotation.
- Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.



- Wash the beads several times with wash buffer to remove non-specific binding.
- Elute the protein complexes from the beads by boiling in elution buffer.
- Analyze the eluates by SDS-PAGE and Western blotting, probing for the coimmunoprecipitated protein (e.g., BCL9). A decrease in the amount of co-precipitated BCL9 with increasing concentrations of **Antitumor agent-171** indicates disruption of the interaction.

# **Cell Viability (MTT) Assay**

This assay measures the effect of **Antitumor agent-171** on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

#### Materials:

- HCT116 cells
- Complete culture medium (e.g., McCoy's 5A with 10% FBS)
- Antitumor agent-171
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

#### Procedure:

- Seed HCT116 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Treat the cells with serial dilutions of Antitumor agent-171 or vehicle control and incubate for a specified period (e.g., 72 hours).



- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

# **Experimental Workflow**

The following diagram outlines the general workflow for the discovery and characterization of a β-catenin/BCL9 inhibitor like **Antitumor agent-171**.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthetic Derivatives of Vinpocetine as Antiproliferative Agents [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor agent-171 | C35H45N7O5 | CID 171904677 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Antitumor agent-171 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541676#antitumor-agent-171-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com